molecular formula C17H18N4O4S B11968159 4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11968159
M. Wt: 374.4 g/mol
InChI Key: KILCKNMJPMIDRN-GIJQJNRQSA-N
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Description

4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with a molecular formula of C17H18N4O4S and a molecular weight of 374.421 . This compound is notable for its unique structure, which includes a triazole ring, a furyl group, and a trimethoxyphenyl group. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

The synthesis of 4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves several steps. One common method includes the reaction of 5-methyl-2-furylmethylideneamine with 3,4,5-trimethoxyphenylhydrazine under specific conditions to form the desired triazole compound . The reaction typically requires a solvent such as ethanol or dimethylformamide and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the triazole ring or the furyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .

Scientific Research Applications

4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells . Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and compounds containing the trimethoxyphenyl group. Some examples are:

These compounds share structural similarities but may exhibit different biological activities and chemical properties

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18N4O4S/c1-10-5-6-12(25-10)9-18-21-16(19-20-17(21)26)11-7-13(22-2)15(24-4)14(8-11)23-3/h5-9H,1-4H3,(H,20,26)/b18-9+

InChI Key

KILCKNMJPMIDRN-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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